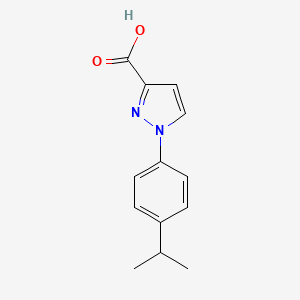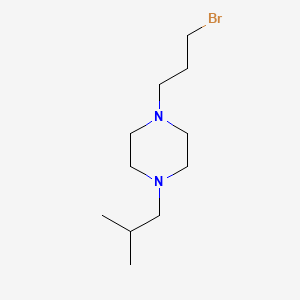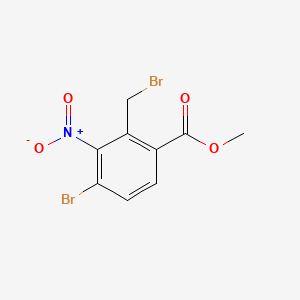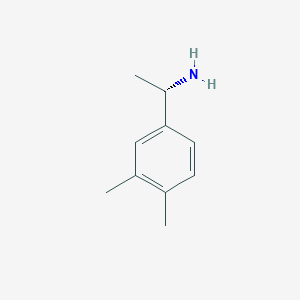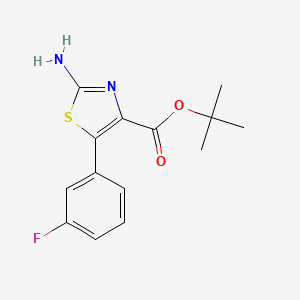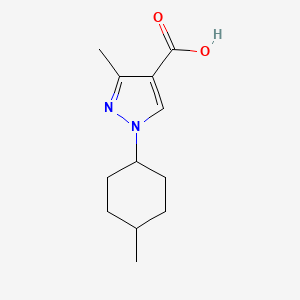![molecular formula C13H23BO2 B13640171 4,4,5,5-Tetramethyl-2-[2-(1-methylcyclobutyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13640171.png)
4,4,5,5-Tetramethyl-2-[2-(1-methylcyclobutyl)ethenyl]-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5-Tetramethyl-2-[2-(1-methylcyclobutyl)ethenyl]-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is known for its unique structure, which includes a boron atom bonded to two oxygen atoms and a carbon chain with a cyclobutyl group. It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-[2-(1-methylcyclobutyl)ethenyl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boron-containing reagents. One common method is the reaction of pinacol with boron trichloride (BCl3) or boron tribromide (BBr3) in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent the formation of unwanted by-products.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
4,4,5,5-Tetramethyl-2-[2-(1-methylcyclobutyl)ethenyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form boranes.
Substitution: The boron atom can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or iodine (I2) can be used for substitution reactions.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Boranes.
Substitution: Halogenated boronic esters or alkyl boronic esters.
科学研究应用
4,4,5,5-Tetramethyl-2-[2-(1-methylcyclobutyl)ethenyl]-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
作用机制
The mechanism of action of 4,4,5,5-Tetramethyl-2-[2-(1-methylcyclobutyl)ethenyl]-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with oxygen, nitrogen, and other electron-rich atoms, facilitating the formation of new chemical bonds. This property makes the compound highly versatile in organic synthesis and other chemical processes.
相似化合物的比较
Similar Compounds
4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane: Similar structure but with a vinyl group instead of a cyclobutyl group.
Pinacolborane: A simpler boronic ester with a similar boron-oxygen framework.
1,1,4,5-Tetramethylindane: Another boronic ester with a different carbon framework.
Uniqueness
4,4,5,5-Tetramethyl-2-[2-(1-methylcyclobutyl)ethenyl]-1,3,2-dioxaborolane is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness makes it particularly useful in specific synthetic applications where other boronic esters may not be as effective.
属性
分子式 |
C13H23BO2 |
|---|---|
分子量 |
222.13 g/mol |
IUPAC 名称 |
4,4,5,5-tetramethyl-2-[(E)-2-(1-methylcyclobutyl)ethenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H23BO2/c1-11(2)12(3,4)16-14(15-11)10-9-13(5)7-6-8-13/h9-10H,6-8H2,1-5H3/b10-9+ |
InChI 键 |
MNNGEQBLHDVCMI-MDZDMXLPSA-N |
手性 SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2(CCC2)C |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2(CCC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylicacidhydrochloride](/img/structure/B13640090.png)


